molecular formula C19H16N2O4S B2645919 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2097898-81-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2645919
CAS No.: 2097898-81-0
M. Wt: 368.41
InChI Key: YVZUIQXOMKXLHU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
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Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory effects, and its potential as an inhibitor of key enzymes.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a furan ring, a thiophene ring, and a benzoxazole moiety. The molecular formula is C14H12N2O3SC_{14}H_{12}N_2O_3S, with a molecular weight of 288.32 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H12N2O3S
Molecular Weight288.32 g/mol
LogP2.2578
Polar Surface Area52.097 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . Research indicates that it exhibits minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including both Gram-positive and Gram-negative bacteria .

Case Study: DNA Gyrase B Inhibition

One notable mechanism of action involves the inhibition of E. coli DNA gyrase B , an essential enzyme for bacterial DNA replication. The compound demonstrated an IC50 value of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This suggests potential as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits significant antioxidant properties . In DPPH scavenging assays, it demonstrated radical scavenging percentages between 84.16% and 90.52% , indicating its capacity to neutralize free radicals effectively . This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory activity , with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that it may help in managing inflammatory conditions by stabilizing cell membranes against lysis.

Cytotoxicity Studies

Cytotoxicity assays revealed that the compound has moderate toxicity levels, with CC50 values exceeding 100 µM in various cell lines . This indicates a favorable safety profile for further development in therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-18(12-21-14-5-1-2-6-16(14)25-19(21)23)20-11-13(15-7-3-9-24-15)17-8-4-10-26-17/h1-10,13H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZUIQXOMKXLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.